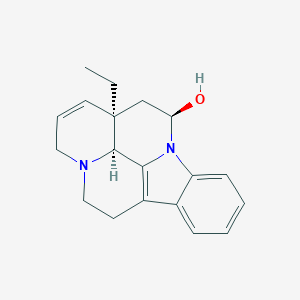

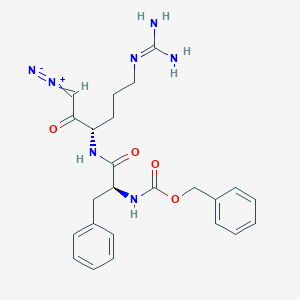

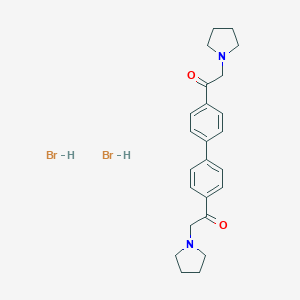

![molecular formula C8H15NO B050863 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 71209-53-5](/img/structure/B50863.png)

3-Azabicyclo[3.3.1]nonan-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Azabicyclo[3.3.1]nonan-7-ol is a compound with the molecular weight of 177.67 .

Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Molecular Structure Analysis

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Chemical Reactions Analysis

The reactions of 3-azabicyclo[3.3.1]nonan-7-ol with potassium iodide and sodium azide afforded 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes . 9-Iodo derivatives were treated with triphenylphosphine to obtain triphenylphosphonium salts which were converted into the corresponding phosphonium ylides by the action of sodium methoxide in methanol, and the ylides readily reacted with benzaldehyde according to Wittig .Wissenschaftliche Forschungsanwendungen

Conformational Studies

Conformational analysis of 3-azabicyclo[3.3.1]nonan derivatives, including 3-azabicyclo[3.3.1]nonan-7-ol, reveals their structural preferences and stereochemistry. These studies, conducted through molecular mechanics calculations and NMR spectroscopy, indicate that the bicyclic system generally adopts a chair-chair conformation with the nitrogen substituent in an equatorial position due to steric factors (Arias-Pérez, Alejo, & Maroto, 1997). Another study confirmed that various 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives exhibit a twin-chair conformation, regardless of substituent size, by employing comprehensive NMR analyses (Park, Jeong, & Parthiban, 2011).

Synthetic Applications and Structural Analysis

A synthetic and structural examination of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol demonstrated their conformational characteristics and potential pharmacological applications. These compounds show a preference for a flattened chair-chair conformation, influenced by the positioning of substituents and the geometry of the molecular framework (Iriepa et al., 1995).

Antimicrobial Activity

Novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have been synthesized and evaluated for their antimicrobial properties. This includes the assessment of their structure-activity relationship, providing valuable insights into the development of potential antimicrobial agents (Ramachandran et al., 2011).

Antioxidant Properties

The design and synthesis of 7-alkylated 3-azabicyclo[3.3.1]nonan-9-ones were aimed at exploring their antioxidant capabilities. This approach utilized a modified Mannich condensation process to create compounds that were then evaluated for their antioxidant effectiveness. Some of these synthesized compounds showed promising results comparable to known antioxidants, such as l-ascorbic acid and α-tocopherol (Park et al., 2012).

Aerobic Alcohol Oxidation Catalysts

A study identified hydroxylamine derivatives of 3-azabicyclo[3.3.1]nonan-9-ol as efficient catalysts for the aerobic oxidation of secondary alcohols to ketones using molecular oxygen. This highlights the potential of these compounds in sustainable chemistry applications (Toda et al., 2023).

Safety And Hazards

Zukünftige Richtungen

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches to synthesize this compound.

Eigenschaften

IUPAC Name |

3-azabicyclo[3.3.1]nonan-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEPUCOVORWHMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CNC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.3.1]nonan-7-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)